N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
- N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide and similar compounds have been investigated in the field of organic synthesis. For example, Qi et al. (2009) reported on the synthesis and characterization of polybenzoxazine with phenylnitrile functional groups, highlighting the importance of these compounds in the development of new polymers with improved thermal stability and mechanical properties (Qi et al., 2009).
Antimicrobial Properties
- Several studies have explored the antimicrobial properties of compounds structurally similar to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide. Desai et al. (2013) synthesized and screened a series of compounds for their antibacterial and antifungal activities, indicating the potential use of such compounds in developing new therapeutic agents for treating microbial diseases (Desai et al., 2013).
Radiolabeling and PET Imaging
- Compounds structurally related to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide have been utilized in radiolabeling and PET imaging studies. Plenevaux et al. (2000) conducted research on [(18)F]p-MPPF, an antagonist for 5-HT(1A) receptors, using PET. This research underscores the significance of such compounds in studying neurotransmission and developing diagnostic tools (Plenevaux et al., 2000).
Cancer Research
- Analogous compounds to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide have shown promise in cancer research. Kim et al. (2011) reported on the synthesis and antiproliferative effects of specific benzamide derivatives on cancer cells, suggesting the potential use of such compounds in the development of new anticancer drugs (Kim et al., 2011).
properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-2-26-18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)13-6-7-15(20)16(21)11-13/h3-11H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGRAWVGKZGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.